molecular formula C16H15NO5S B4421011 3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid

3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid

Cat. No.: B4421011
M. Wt: 333.4 g/mol
InChI Key: GIKLQDPUCKQOLK-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonyl group attached to an indole ring, which is further connected to a methoxybenzoic acid moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the indole ring. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction yields the indole intermediate, which is then subjected to further functionalization to introduce the sulfonyl and methoxybenzoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity. The specific conditions and reagents used may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while reduction of the sulfonyl group may produce sulfide derivatives.

Scientific Research Applications

3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group attached to the indole ring, along with the methoxybenzoic acid moiety, makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(2,3-dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-22-14-7-6-12(16(18)19)10-15(14)23(20,21)17-9-8-11-4-2-3-5-13(11)17/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKLQDPUCKQOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid
Reactant of Route 2
3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid
Reactant of Route 3
3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid
Reactant of Route 4
3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid
Reactant of Route 5
3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid
Reactant of Route 6
3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxybenzoic acid

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